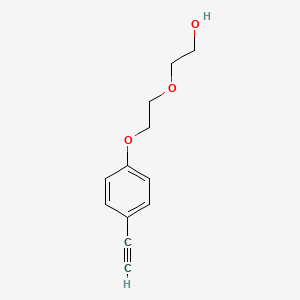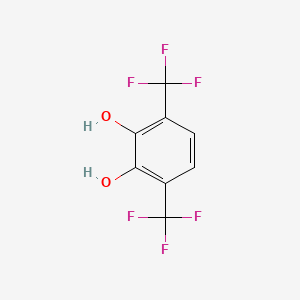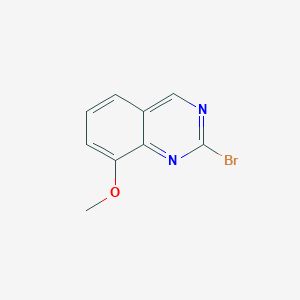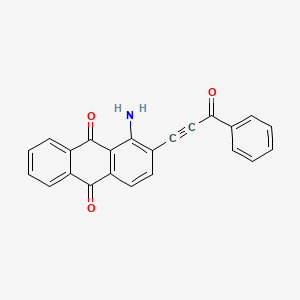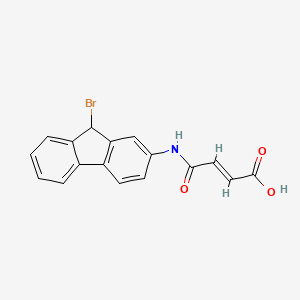
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound characterized by the presence of a fluorenyl group substituted with a bromine atom at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps. One common method starts with the bromination of 9H-fluorene to produce 9-bromo-9H-fluorene. This intermediate is then subjected to amination to form 9-bromo-9H-fluoren-2-amine . The final step involves the reaction of 9-bromo-9H-fluoren-2-amine with maleic anhydride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the fluorenyl group can be substituted with other atoms or groups, such as chlorine or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine gas or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Applications De Recherche Scientifique
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromo-9H-fluoren-2-amine: Shares the fluorenyl structure but lacks the oxobutenoic acid moiety.
(9-Bromo-9H-fluoren-2-yl)(phenyl)methanone: Contains a phenyl group instead of the oxobutenoic acid moiety.
Uniqueness
4-((9-Bromo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is unique due to the presence of both the fluorenyl and oxobutenoic acid moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H12BrNO3 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
(E)-4-[(9-bromo-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-17-13-4-2-1-3-11(13)12-6-5-10(9-14(12)17)19-15(20)7-8-16(21)22/h1-9,17H,(H,19,20)(H,21,22)/b8-7+ |
Clé InChI |
JTIYJRIPYLNEHT-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)/C=C/C(=O)O)C(C2=C1)Br |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)C=CC(=O)O)C(C2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


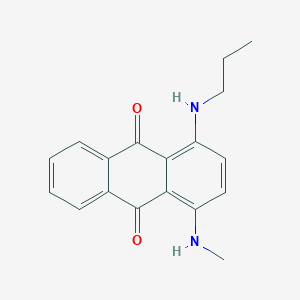
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)

![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
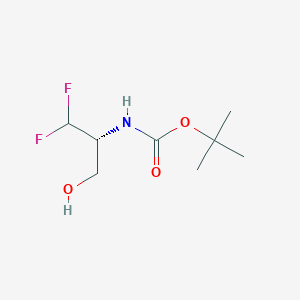
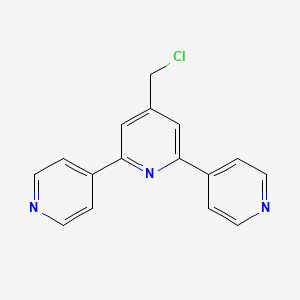

![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
